Clevudine triphosphate

HBV polymerase Noncompetitive inhibition Protein priming

Clevudine triphosphate (CLV-TP, L-FMAU-TP), a thymidine analog with the CAS number 174625-00-4, is the active intracellular metabolite of the nucleoside analog prodrug clevudine, a synthetic pyrimidine analogue of the unnatural L-configuration with activity against the hepatitis B virus (HBV). Following intracellular phosphorylation of clevudine, CLV-TP functions as a noncompetitive, non-chain-terminating inhibitor of the HBV polymerase reverse transcriptase.

Molecular Formula C10H16FN2O14P3
Molecular Weight 500.16 g/mol
CAS No. 174625-00-4
Cat. No. B1669173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClevudine triphosphate
CAS174625-00-4
SynonymsClevudine triphosphate;  L-FMAU-TP; 
Molecular FormulaC10H16FN2O14P3
Molecular Weight500.16 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
InChIInChI=1S/C10H16FN2O14P3/c1-4-2-13(10(16)12-8(4)15)9-6(11)7(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14H,3H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t5-,6+,7-,9-/m0/s1
InChIKeyRUKRVHYQIIURNV-XQXXSGGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clevudine Triphosphate (CAS 174625-00-4) Product Overview and Procurement Baseline


Clevudine triphosphate (CLV-TP, L-FMAU-TP), a thymidine analog with the CAS number 174625-00-4, is the active intracellular metabolite of the nucleoside analog prodrug clevudine, a synthetic pyrimidine analogue of the unnatural L-configuration with activity against the hepatitis B virus (HBV) [1]. Following intracellular phosphorylation of clevudine, CLV-TP functions as a noncompetitive, non-chain-terminating inhibitor of the HBV polymerase reverse transcriptase [2].

Why Generic Substitution with Other HBV Polymerase Inhibitors is Inadequate for Clevudine Triphosphate


Substituting clevudine triphosphate with other nucleos(t)ide reverse transcriptase inhibitors (NRTIs) for HBV, such as lamivudine, entecavir, or tenofovir, is scientifically unsound. Unlike standard chain-terminating NRTIs, CLV-TP operates via a distinct, noncompetitive mechanism that inhibits the unique protein priming step of HBV replication without requiring incorporation into viral DNA [1]. Furthermore, CLV-TP demonstrates a uniquely long intracellular half-life and a profound, sustained post-treatment antiviral effect linked to a significant reduction of covalently closed circular DNA (cccDNA) in vivo, a feature not observed with other NRTIs [2]. These fundamental mechanistic and pharmacokinetic differences preclude simple interchangeability.

Quantitative Differentiation Evidence for Clevudine Triphosphate (CAS 174625-00-4) vs. Comparator HBV Polymerase Inhibitors


Mechanism of Action: Clevudine Triphosphate Acts as a Noncompetitive Inhibitor of HBV Polymerase

Clevudine triphosphate is a noncompetitive, non-chain-terminating inhibitor of HBV reverse transcriptase, capable of inhibiting the protein priming step of viral DNA synthesis independently of the natural deoxynucleoside triphosphate (dNTP) substrate [1]. This contrasts with entecavir triphosphate (ETV-TP), a dGTP analog, which only inhibited protein priming when initiated specifically with dGTP [2].

HBV polymerase Noncompetitive inhibition Protein priming

Sustained Virologic Response: Clevudine Triphosphate Provides Prolonged Off-Treatment Viral Suppression

In phase III clinical trials, clevudine (the prodrug of CLV-TP) demonstrated that 59% of treatment-naïve, HBeAg-positive patients achieved undetectable HBV DNA after 24 weeks of therapy [1]. This off-treatment suppression is a hallmark of clevudine and is observed for up to 6 months after cessation of dosing in both woodchuck models and humans, a characteristic not reported for other chain-terminating NRTIs [2].

HBV DNA suppression Off-treatment durability Virologic response

Intracellular Pharmacokinetics: Clevudine Triphosphate Exhibits a Long Half-Life in Primary Human Hepatocytes

In primary human hepatocytes incubated with 1 µM clevudine (approximating the Cmax from a 30 mg dose), the intracellular concentration of clevudine triphosphate reached 41.3 ± 8.4 pmol/10⁶ cells (approximately 10 µM), with an initial half-life of approximately 11 hours [1]. This is in contrast to the shorter intracellular half-lives reported for the triphosphates of other NRTIs like lamivudine (15-17 hours in PBMCs) and emtricitabine (39 hours in PBMCs), though direct head-to-head data in primary hepatocytes is limited [2].

Intracellular half-life Primary human hepatocytes Pharmacokinetics

Effect on Viral Reservoir: Clevudine Triphosphate Significantly Reduces cccDNA in Animal Models

Clevudine triphosphate achieves a significant reduction of covalently closed circular DNA (cccDNA) in animal models of HBV infection [1]. This is a critical differentiator, as cccDNA serves as the viral transcriptional template and is responsible for viral persistence and relapse. While all NRTIs can suppress HBV DNA, a direct effect on cccDNA levels is not a well-established property for compounds like entecavir or tenofovir [2].

cccDNA reduction Woodchuck model Viral persistence

Combination Therapy Synergy: Clevudine Triphosphate Demonstrates Synergistic Antiviral Activity with Select NRTIs

In vitro studies using the HepAD38 cell line show that combining clevudine with entecavir, lamivudine, adefovir, or tenofovir results in a synergistic antiviral effect [1]. However, the combination of clevudine and telbivudine (TBV) produced an antagonistic response due to competition for uptake and phosphorylation [2]. This data guides rational combination therapy design, highlighting that clevudine is not universally combinable with all anti-HBV agents.

Combination therapy Drug synergy HBV

Recommended Research and Development Application Scenarios for Clevudine Triphosphate (CAS 174625-00-4)


HBV Polymerase and Replication Mechanism Studies

Clevudine triphosphate is an essential tool for investigating the unique protein priming step of HBV replication. Its noncompetitive, non-chain-terminating inhibition mechanism allows researchers to dissect the distinct stages of HBV polymerase activity, which cannot be studied using conventional chain-terminating NRTIs like lamivudine or entecavir [1].

Rational Combination Therapy Development for Chronic HBV

Due to its synergistic antiviral activity with a defined subset of NRTIs (entecavir, lamivudine, adefovir, tenofovir) and antagonism with telbivudine [1], CLV-TP is a critical component in the preclinical development of combination regimens aimed at enhancing antiviral efficacy and overcoming drug resistance.

cccDNA Persistence and Functional Cure Research

The demonstrated ability of clevudine triphosphate to significantly reduce cccDNA levels in animal models [1] makes it a valuable chemical probe for research into viral persistence and for screening new agents that may lead to a functional cure for chronic HBV infection.

Sustained Post-Treatment Effect and Viral Kinetics Modeling

The prolonged suppression of HBV DNA for up to 6 months after treatment cessation [1] positions CLV-TP as a unique model compound for studying viral kinetics and the durability of off-treatment response, a key area of interest for developing finite-duration HBV therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clevudine triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.